molecular formula C14H16F3N7 B612096 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile CAS No. 1374828-69-9

2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile

Cat. No. B612096
M. Wt: 339.31895
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
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Description

GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.

Scientific Research Applications

  • Antimicrobial Agents: A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. These compounds, including structures similar to your specified chemical, were evaluated for their antibacterial and antifungal activity (Holla et al., 2006).

  • Anticancer Activity: Hadiyal et al. (2020) conducted research on microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including compounds with structural resemblance to "2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile." These compounds showed promising anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

  • Synthesis and Structural Analysis: Several studies have focused on the synthesis and structural characterization of similar compounds. For instance, Liu et al. (2009) reported the synthesis of a racemic compound related to the specified chemical, providing insights into its molecular structure and properties (Liu et al., 2009).

  • Heterocyclic Synthesis: Ivashchenko et al. (1980) synthesized heteroaromatic ligands containing a pyrimidine ring, a key structural component in your specified chemical. This research contributes to the understanding of the chemical behavior and potential applications of such compounds (Ivashchenko et al., 1980).

  • Bioactive Pharmacophore Sites: Titi et al. (2020) explored the synthesis of pyrazole derivatives, including structures analogous to the specified compound, and assessed their potential as antitumor, antifungal, and antibacterial agents. This research adds to the understanding of the bioactive properties of such compounds (Titi et al., 2020).

properties

IUPAC Name

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile

CAS RN

1374828-69-9
Record name GNE-0877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-0877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide (250 mg, 0.7 mmol) in POCl3 (5 mL) was stirred at 90° C. for 1 hour. POCl3 was removed by evaporation, the mixture was added into ice/H2O (10 ml) and the pH of the solution was adjusted to 8 with sat.Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3). The combined organic phase was washed with sat. sodium chloride (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated to dry to give a residue which was purified by recrystallization to give 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile (100 mg, 42%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 9.18 (s, 1H), 8.29 (s, 1H), 8.14 (s, 1H), 7.10 (s, 1H), 2.91 (d, 3H), 2.22 (s, 3H), 1.94 (s, 2H). LCMS (m/z) ES+340 (m+1). Purity, 99.3% (HPLC at 214 nm); Ki=0.0005.
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
AA Estrada, BK Chan, C Baker-Glenn… - Journal of medicinal …, 2014 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-…
Number of citations: 124 pubs.acs.org
D Jennings, S Huntwork-Rodriguez, AG Henry… - Science Translational …, 2022 - science.org
Mutations in leucine-rich repeat kinase 2 (LRRK2) are the most common genetic risk factors for Parkinson’s disease (PD). Increased LRRK2 kinase activity is thought to impair …
Number of citations: 83 www.science.org

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